7-Ethenylquinoline
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Overview
Description
7-Ethenylquinoline is an organic compound that belongs to the quinoline family. It is characterized by the presence of an ethenyl group attached to the seventh position of the quinoline ring. Quinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinolines generally target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This leads to cell death and turns out to be a very effective way of killing bacteria .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis in bacteria by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Pharmacokinetics
Quinolones, a class of compounds related to quinolines, are known to have good tissue penetration, making them potent agents .
Result of Action
Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
The effectiveness of quinolines can be influenced by factors such as ph and the presence of divalent cations .
Biochemical Analysis
Biochemical Properties
7-Ethenylquinoline plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound has shown binding affinity to certain receptors, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, this compound can affect gene expression and cellular metabolism . Furthermore, it has been observed to impact cellular proliferation and differentiation, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, altering the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that the stability of this compound can vary, with degradation occurring under certain conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its pharmacological and toxicological properties. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that it can localize to various cellular compartments, including the nucleus, cytoplasm, and organelles such as mitochondria . The localization is often directed by specific targeting signals or post-translational modifications, which ensure that this compound reaches its site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethenylquinoline can be achieved through several methods. One common approach involves the reaction of 7-chloroquinoline with vinyl magnesium bromide in the presence of a palladium catalyst. This reaction proceeds via a Heck coupling mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Ethenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 7-ethylquinoline using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-7-carboxylic acid.
Reduction: 7-Ethylquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Ethenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Quinoline: The parent compound of 7-Ethenylquinoline, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with different chemical properties.
Chloroquine: A quinoline derivative used as an antimalarial agent.
Mefloquine: Another antimalarial quinoline derivative.
Uniqueness: this compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other quinoline derivatives and allows for the exploration of novel applications.
Properties
IUPAC Name |
7-ethenylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h2-8H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITKJZPTWAZTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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